Difethialone

Descripción

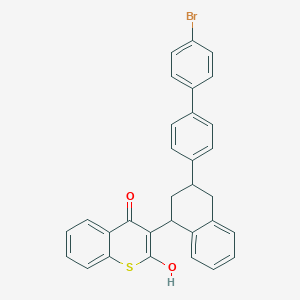

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVAQRUUFVBBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032374 | |

| Record name | Difethialone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [HSDB] | |

| Record name | Difethialone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3614 g/cu cm @ 25 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |

| Record name | Difethialone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, slightly yellowish powder | |

CAS No. |

104653-34-1 | |

| Record name | Difethialone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difethialone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-236 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Difethialone: A Technical Guide to its Physicochemical Properties for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of difethialone, a second-generation anticoagulant rodenticide. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and the use of this compound as an analytical standard.

Physicochemical Properties

This compound is a potent vitamin K antagonist characterized by its complex molecular structure.[1] Understanding its physicochemical properties is fundamental for the development of analytical methods, formulation studies, and toxicological assessments. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₂₃BrO₂S | [1] |

| Molecular Weight | 539.5 g/mol | [1] |

| CAS Number | 104653-34-1 | [1][2] |

| Appearance | Slightly yellowish powder | [3] |

| Melting Point | 203-227 °C | [3] |

| Boiling Point | 658.3 ± 55.0 °C (Predicted) | [3] |

| Density | 1.3614 g/cm³ (at 25 °C) | [3] |

| Water Solubility | Practically insoluble | [3] |

| Solubility in Organic Solvents | Readily soluble in chloroform and dimethylformamide; Moderately soluble in ethanol, methanol, hexane, and acetone.[3] | |

| Log P (Octanol-Water Partition Coefficient) | 8.3 | |

| Vapor Pressure | Not available | |

| pKa | Not available | |

| UV-Vis Absorption Maxima | 234 nm, 260 nm, 330 nm |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of this compound in various matrices. A common approach involves reversed-phase chromatography coupled with UV or mass spectrometric detection.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reversed-phase column (e.g., C18) based on the differential partitioning of this compound and other components between the mobile phase and the stationary phase. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

A General HPLC-UV Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of an acid like formic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at one of the absorbance maxima of this compound (e.g., 260 nm).

-

Quantification: External standard calibration using a certified this compound reference standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices like biological samples, HPLC coupled with tandem mass spectrometry is the method of choice.

Principle: Following chromatographic separation by HPLC as described above, the analyte is ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. In the tandem MS, a specific precursor ion of this compound is selected, fragmented, and one or more characteristic product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This technique provides a high degree of certainty in identification and quantification.

A General HPLC-MS/MS Method:

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Chromatographic Conditions: Similar to the HPLC-UV method, optimized for MS compatibility.

-

Ionization Mode: Typically negative ion mode for anticoagulant rodenticides.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored. For example, a precursor ion corresponding to the deprotonated molecule [M-H]⁻ would be selected.

-

Quantification: Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is the gold standard for accuracy. Alternatively, matrix-matched external calibration can be used.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a compound. While an experimentally determined pKa for this compound is not available in the reviewed literature, a predicted pKa for the structurally related 4-hydroxycoumarin is approximately 4.50.[4] The acidity of the hydroxyl group in the 4-hydroxy-1-benzothiin-2-one moiety of this compound is expected to be in a similar range.

General Experimental Approach (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) due to its low water solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is determined from the half-equivalence point of the titration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of identity for analytical standards. While a fully assigned ¹H and ¹³C NMR spectrum for this compound was not found in the available literature, analysis of its structural analogues provides an indication of the expected spectral features.

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons of the biphenyl and naphthalene ring systems.

-

Signals in the aliphatic region corresponding to the protons of the tetrahydronaphthyl moiety.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.

Expected ¹³C NMR Features:

-

Multiple signals in the aromatic region for the carbon atoms of the fused ring systems.

-

Signals in the aliphatic region for the carbons of the tetrahydronaphthyl group.

-

A signal for the carbonyl carbon of the benzothiinone ring.

-

A signal for the carbon bearing the hydroxyl group.

Experimental Protocol Outline:

-

A small amount of the this compound analytical standard is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The sample is placed in a high-field NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals.

Mandatory Visualizations

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the regeneration of Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors in the liver. Inhibition of VKOR leads to a depletion of active Vitamin K, thereby impairing the synthesis of functional clotting factors and leading to uncontrolled bleeding.

References

Difethialone's Mode of Action in Inhibiting Blood Coagulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of difethialone, a potent second-generation anticoagulant. It delves into the biochemical mechanisms by which this compound disrupts the blood coagulation cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.

Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

This compound exerts its anticoagulant effect by potently inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1] This enzyme is a critical component of the vitamin K cycle, a vital physiological process for the synthesis of functional blood clotting factors.

The vitamin K cycle involves the conversion of vitamin K from its epoxide form to its reduced hydroquinone form. This reduced vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. These Gla residues are crucial for the calcium-binding properties of several clotting factors, enabling them to assemble on phospholipid surfaces and participate in the coagulation cascade.

By inhibiting VKOR, this compound blocks the regeneration of reduced vitamin K. This leads to an accumulation of vitamin K epoxide and a depletion of the active hydroquinone form. Consequently, the γ-carboxylation of vitamin K-dependent clotting factors—namely Factors II (prothrombin), VII, IX, and X—is impaired.[2][3] These under-carboxylated or "inactive" clotting factors are unable to effectively bind calcium and participate in the coagulation cascade, leading to a state of coagulopathy and an increased risk of hemorrhage.

The following diagram illustrates the vitamin K cycle and the inhibitory action of this compound:

Quantitative Data on this compound's Inhibitory Potency

The efficacy of this compound as an anticoagulant is underscored by its strong binding affinity to VKOR. The following table summarizes key quantitative parameters that characterize the inhibitory action and toxicity of this compound.

| Parameter | Value | Species/System | Reference |

| Ki (VKOR, wild-type) | 0.04 µM | In vitro (Rat) | [1] |

| Ki (VKOR, Y139F mutant) | 0.05 µM | In vitro (Rat, warfarin-resistant) | [1] |

| LD50 (Oral) | 1.29 mg/kg | Mouse | [1] |

| Initial Half-life (E4-trans stereoisomer) | 6.0 hours | Rat | [4] |

| Initial Half-life (E2-cis stereoisomer) | 25.4 hours | Rat | [4] |

| Initial Half-life (E1-trans stereoisomer) | 69.3 hours | Rat | [4] |

| Initial Half-life (E3-cis stereoisomer) | 82.3 hours | Rat | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticoagulant properties of this compound.

In Vitro Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound on the VKORC1 enzyme in a controlled in vitro setting.

3.1.1. Preparation of Rat Liver Microsomes

-

Animal Euthanasia and Liver Collection: Euthanize adult male Wistar rats (200-250 g) via cervical dislocation under ether anesthesia. Immediately perfuse the liver with ice-cold saline to remove blood.

-

Homogenization: Mince the liver and homogenize in 2 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Resuspension and Storage: Discard the supernatant and resuspend the microsomal pellet in PBS (pH 7.4). Determine the protein concentration using a standard method (e.g., Lowry assay). Adjust the protein concentration to 20 mg/mL, aliquot, and store at -80°C until use.

3.1.2. VKORC1 Inhibition Assay Protocol

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), and the desired concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect enzyme activity).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Enzyme Addition: Add the prepared rat liver microsomes (final protein concentration of 0.2 mg/mL) to the wells.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, vitamin K1 epoxide (final concentration, e.g., 10 µM), and a reducing agent, dithiothreitol (DTT, final concentration, e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the product (vitamin K1) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Calculate the rate of vitamin K1 formation. Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Prothrombin Time (PT) Assay in Rats

The PT assay is a functional test that measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on the vitamin K-dependent clotting factors.

3.2.1. Blood Collection from Rats

-

Method Selection: Common methods for blood collection from rats for coagulation studies include cardiac puncture (terminal procedure) and retro-orbital sinus puncture.[1] For survival studies, sampling from the saphenous or tail vein is preferred, although volumes may be limited.

-

Cardiac Puncture (Terminal):

-

Anesthetize the rat deeply (e.g., with isoflurane).

-

Position the rat on its back.

-

Insert a 23-gauge needle attached to a syringe containing 3.2% sodium citrate solution (1 part citrate to 9 parts blood) into the thoracic cavity, aiming for the heart.

-

Gently aspirate the required blood volume.

-

Immediately and gently mix the blood with the anticoagulant by inversion.

-

-

Retro-orbital Sinus Puncture:

-

Anesthetize the rat.

-

Gently restrain the rat and apply slight pressure to the neck to cause the eye to bulge slightly.

-

Insert a sterile glass capillary tube into the medial canthus of the eye and gently advance it into the retro-orbital sinus.

-

Allow the blood to flow into a tube containing 3.2% sodium citrate.

-

Apply gentle pressure to the eye socket with a sterile gauze pad to ensure hemostasis after removing the capillary tube.

-

3.2.2. Prothrombin Time Measurement Protocol

-

Plasma Preparation: Centrifuge the citrated whole blood at 2,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

-

Pre-warming: Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C.

-

Assay Procedure:

-

Pipette a specific volume of the pre-warmed plasma (e.g., 100 µL) into a coagulometer cuvette.

-

Add a specific volume of the pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the plasma to initiate the clotting reaction.

-

-

Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This time is the prothrombin time.

-

Data Interpretation: A prolonged PT compared to control animals indicates a deficiency in one or more of the clotting factors of the extrinsic and common pathways, consistent with this compound poisoning.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key pathways and workflows discussed in this guide.

References

- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 2. doc.govt.nz [doc.govt.nz]

- 3. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Difethialone in Target Rodent Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difethialone is a second-generation anticoagulant rodenticide belonging to the hydroxy-4-benzothiopyranone chemical family.[1] It is highly effective against a wide range of rodent species, including those resistant to first-generation anticoagulants like warfarin.[2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of various blood clotting factors.[1] This guide provides an in-depth technical overview of the toxicological profile of this compound in target rodent species, focusing on its toxicity, mechanism of action, and metabolic fate.

Acute Toxicity

This compound exhibits high acute oral toxicity in target rodent species. The median lethal dose (LD50) is the statistically estimated dose of a chemical that is expected to cause death in 50% of a tested population under a defined set of conditions.

Data Presentation: Acute Oral Toxicity of this compound

| Species | Strain | Sex | LD50 (mg/kg) | Citation |

| Rattus norvegicus (Norway Rat) | Non-resistant | Male | 0.62 | [3] |

| Non-resistant | Female | 0.42 | [3] | |

| Non-resistant | Combined | 0.51 | [3] | |

| Warfarin-resistant | Male | 0.27 | [3] | |

| Warfarin-resistant | Female | 0.39 | [3] | |

| Warfarin-resistant | Combined | 0.29 | [3] | |

| Rattus rattus (Roof Rat) | - | Combined | 0.38 | [3] |

| Mus musculus (House Mouse) | Non-resistant | Male | 0.52 | [3] |

| Non-resistant | Female | 0.43 | [3] | |

| Non-resistant | Combined | 0.47 | [3] | |

| Warfarin-resistant | Male | 0.46 | [3] | |

| Warfarin-resistant | Female | 0.52 | [3] | |

| Warfarin-resistant | Combined | 0.48 | [3] |

Sub-chronic and Chronic Toxicity

Prolonged exposure to this compound can lead to cumulative toxic effects. Sub-chronic and chronic toxicity studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Data Presentation: Sub-chronic and Chronic Toxicity Endpoints

| Species | Study Duration | Key Findings | NOAEL (mg/kg/day) | Citation |

| Rat | 90-day | Information on major toxic effects, target organs, and potential for accumulation is gathered to establish a NOAEL for selecting doses in chronic studies and for human exposure safety criteria.[4] | Data not explicitly found in search results. | |

| Rat | 12 months | Characterizes the toxicological profile following prolonged and repeated exposure, focusing on target organ toxicity and cumulative effects. | Data not explicitly found in search results. |

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKORC1).[1] This enzyme is a critical component of the Vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors.

The Vitamin K cycle involves the conversion of Vitamin K hydroquinone to Vitamin K epoxide, a reaction coupled with the carboxylation of glutamate residues on clotting factor precursors. For the cycle to continue, Vitamin K epoxide must be reduced back to Vitamin K quinone and then to Vitamin K hydroquinone by VKORC1. By inhibiting VKORC1, this compound blocks the regeneration of active Vitamin K, leading to a depletion of functional clotting factors II, VII, IX, and X. This results in impaired blood coagulation and, ultimately, internal hemorrhaging.[1]

Visualization: Vitamin K Cycle and this compound Inhibition

Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K epoxide reductase (VKORC1).

Toxicokinetics and Metabolism

This compound is characterized by a short half-life in the blood and a significantly longer half-life in the liver.[3] Elimination occurs primarily through the feces with an almost complete absence of metabolism.[3] This persistence in the liver contributes to its high potency and the risk of secondary poisoning in non-target species that may consume poisoned rodents.

Visualization: Toxicokinetics of this compound

Caption: Simplified toxicokinetic pathway of this compound in rodents.

Experimental Protocols

The toxicological evaluation of this compound generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 401/420/423)

-

Test Animals: Young adult rats (Rattus norvegicus) or mice (Mus musculus) of a single sex (typically females, as they are often more sensitive) from a standard laboratory strain. Animals are acclimatized to laboratory conditions before the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is typically administered by oral gavage. A vehicle (e.g., corn oil) may be used to dissolve or suspend the this compound. A single dose is administered to each animal.

-

Dose Levels: A range of dose levels is selected to elicit a range of toxic effects and mortality rates, allowing for the calculation of the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic Oral Toxicity (90-Day Study) (Adapted from OECD Guideline 408)

-

Test Animals: Similar to acute studies, using both male and female rodents.

-

Dose Administration: The test substance is administered daily for 90 days, typically mixed in the diet, drinking water, or by gavage.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose is selected to induce toxicity but not mortality.

-

Observations: In addition to the observations in acute studies, detailed clinical examinations, including hematology, clinical biochemistry, and urinalysis, are performed at various time points.

-

Pathology: At the end of the 90-day period, a comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.

Chronic Oral Toxicity (≥12-Month Study) (Adapted from OECD Guideline 452)

-

Test Animals and Administration: Similar to the 90-day study, but with a longer duration of exposure (typically 12 months or longer).

-

Endpoints: The study is designed to identify long-term toxic effects, including carcinogenicity. Endpoints are similar to the 90-day study but are evaluated over a more extended period.

Visualization: General Experimental Workflow for a Rodent Toxicity Study

Caption: A generalized workflow for conducting a rodent toxicity study.

Conclusion

This compound is a highly potent second-generation anticoagulant rodenticide with a well-defined mechanism of action. Its high toxicity to target rodent species, coupled with its persistence in the liver, underscores the importance of careful and responsible use to minimize risks to non-target organisms. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of its toxicological properties and the development of safer and more effective rodent control strategies.

References

- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. escholarship.org [escholarship.org]

- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Difethialone: A Comprehensive Technical Guide to its Metabolism and Excretion in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difethialone is a second-generation anticoagulant rodenticide widely used for pest control. Its efficacy is attributed to its high potency and long half-life in target species. Understanding the metabolic fate and excretion profile of this compound in laboratory animals is crucial for assessing its toxicological risk, potential for secondary poisoning of non-target species, and for the development of safer and more effective rodent control strategies. This technical guide provides an in-depth overview of the metabolism and excretion of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

Studies in laboratory rats have characterized this compound as having a short half-life in the blood and a significantly longer half-life in the liver.[1] This prolonged hepatic residency is a key factor in its toxicity and potential for secondary exposure. Elimination of this compound occurs predominantly through the feces, with minimal metabolism of the parent compound.[1]

Quantitative Pharmacokinetic Data in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in laboratory rats.

| Dose Administered (mg/kg) | Plasma Half-life (days) | Liver Half-life (days) | Elimination | Reference |

| 0.5 | 2.3 | 108 | 47% in feces within 3 days | (Belleville 1986)[2] |

| 3 | - | 74 (terminal phase) | - | (Damin-Pernik et al.)[3] |

| 5 | 2.8 | - | 83.1% in feces within 4 days | (Belleville 1986)[2] |

Note: The half-life in blood at the 5 mg/kg dose could not be accurately calculated due to mortality in the test animals six days after administration.[1]

Stereoisomer-Specific Pharmacokinetics

This compound possesses two chiral centers, resulting in four stereoisomers. Research has demonstrated that these stereoisomers exhibit distinct pharmacokinetic profiles in rats, which could have implications for developing more eco-friendly rodenticides.[4]

Initial Half-lives of this compound Stereoisomers in Rats

| Stereoisomer | Initial Half-life (hours) |

| E4-trans | 6.0 |

| E2-cis | 25.4 |

| E1-trans | 69.3 |

| E3-cis | 82.3 |

(Source: Lefebvre et al., 2020)[4]

The E4-trans stereoisomer, which demonstrates high inhibitory potency against the target enzyme VKORC1, also has a significantly shorter hepatic half-life.[4] This suggests that formulations enriched with this stereoisomer could be effective while potentially reducing the risk of secondary poisoning.[4]

Metabolism

A notable characteristic of this compound is its resistance to metabolic degradation. Studies have consistently reported an almost complete absence of metabolism, with the parent compound being the primary substance excreted.[1] This is in contrast to other anticoagulants like diphacinone, which is extensively metabolized.[5][6] The primary route of elimination being fecal excretion of the unchanged compound suggests that biliary excretion is the main pathway.[1][5]

Experimental Protocols

The following provides a generalized methodology for a pharmacokinetic study of this compound in laboratory rats, based on descriptions from cited literature.

1. Animal Model: Male and female laboratory rats (e.g., Sprague-Dawley).

2. Dosing:

-

Administration of radiolabeled (e.g., ¹⁴C) this compound via oral gavage.

-

Doses ranging from 0.5 mg/kg to 5 mg/kg body weight.

3. Sample Collection:

-

Blood: Serial blood samples collected from the tail vein or other appropriate sites at predetermined time points post-administration. Plasma is separated by centrifugation.

-

Feces and Urine: Animals are housed in metabolism cages to allow for the separate collection of feces and urine over a specified period (e.g., 8 days).

-

Tissues: At the end of the study period, animals are euthanized, and various tissues, particularly the liver, are collected for residue analysis.

4. Sample Analysis:

-

Quantification of Radioactivity: Total radioactivity in plasma, feces, urine, and tissue homogenates is determined using liquid scintillation counting.

-

Chromatographic Analysis: High-performance liquid chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry (LC-MS/MS) is used to separate and identify the parent compound and any potential metabolites. Chiral LC-MS/MS methods can be employed to differentiate between stereoisomers.[7]

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

-

The percentage of the administered dose excreted in urine and feces is calculated to determine the primary routes and extent of elimination.

Visualizations

Experimental Workflow for this compound Pharmacokinetic Study

Caption: Experimental workflow for a typical pharmacokinetic study of this compound in laboratory animals.

Logical Relationship of this compound's Properties

Caption: Key properties of this compound and their interrelationships influencing its toxicological profile.

Conclusion

The metabolism and excretion of this compound in laboratory animals, primarily rats, are characterized by a long hepatic half-life and elimination predominantly via the feces as the unchanged parent compound. The near absence of metabolic breakdown contributes to its prolonged residence in the liver. Recent studies on the differential pharmacokinetics of its stereoisomers present a promising avenue for the development of more environmentally benign rodenticide formulations. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and risk assessment of anticoagulant rodenticides.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative biological properties of the four stereoisomers of this compound, a second-generation anticoagulant rodenticide, in rats: development of a model allowing to choose the appropriate stereoisomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Metabolism and disposition of diphacinone in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Method for the Ultrasensitive Detection of Difethialone in Animal Liver Tissue by LC-MS/MS

Abstract

This application note describes a highly selective and sensitive method for the quantification of difethialone, a second-generation anticoagulant rodenticide, in animal liver tissue. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers excellent specificity and low detection limits, making it suitable for residue analysis in toxicological and food safety applications. The sample preparation involves a straightforward liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance in terms of accuracy, precision, linearity, and sensitivity.

Introduction

This compound is a potent anticoagulant rodenticide used to control rat and mouse populations. Due to its high toxicity and persistence, there is a risk of primary and secondary poisoning in non-target animal species. Therefore, a reliable and sensitive analytical method is crucial for monitoring this compound residues in animal tissues to assess exposure and ensure food safety. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in animal liver, a primary site of accumulation.

Experimental

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Warfarin-d5 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Oasis HLB SPE cartridges (3 cc, 60 mg)

-

Control animal liver tissue (free of this compound)

Instrumentation

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Homogenizer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation

-

Homogenization: Weigh 1.0 g (± 0.05 g) of thawed liver tissue into a 15 mL polypropylene centrifuge tube. Add 4 mL of acetonitrile and homogenize for 1 minute.

-

Extraction: Add 1 g of anhydrous sodium sulfate, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.

-

Liquid-Liquid Partitioning: Transfer the supernatant to a new tube. Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Cleanup: Discard the upper hexane layer. The lower acetonitrile layer is further purified by solid-phase extraction (SPE).

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the acetonitrile extract onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water.

-

Elute the analyte with 3 mL of ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

This compound: m/z 523.1 → 293.1 (Quantifier), m/z 523.1 → 135.1 (Qualifier)

-

Warfarin-d5 (IS): m/z 312.1 → 165.1

-

Method Validation

The analytical method was validated in accordance with ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Specificity

The specificity of the method was evaluated by analyzing six different batches of blank liver tissue. No significant interfering peaks were observed at the retention time of this compound or the internal standard.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at seven concentration levels ranging from 0.5 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The method was found to be linear over the tested range with a coefficient of determination (R²) greater than 0.99.

Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days. The results are summarized in the table below.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.

Results

The validated method demonstrated excellent performance for the quantification of this compound in animal liver tissue.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity (R²) | > 0.998 |

| Range | 1 - 100 ng/g |

| Limit of Detection (LOD) | 0.2 ng/g |

| Limit of Quantitation (LOQ) | 0.7 ng/g |

| Accuracy (% Recovery) | |

| Low QC (2.5 ng/g) | 98.2% |

| Mid QC (25 ng/g) | 101.5% |

| High QC (75 ng/g) | 99.8% |

| Precision (% RSD) | |

| Intra-day (n=6) | |

| Low QC | 5.4% |

| Mid QC | 3.8% |

| High QC | 2.9% |

| Inter-day (n=18) | |

| Low QC | 6.8% |

| Mid QC | 5.1% |

| High QC | 4.2% |

Diagrams

Caption: Experimental workflow for this compound detection.

Caption: Key parameters for method validation.

Conclusion

The LC-MS/MS method described in this application note is a reliable, sensitive, and robust tool for the quantitative analysis of this compound in animal liver tissue. The simple sample preparation procedure and the high selectivity of the MS/MS detection make it well-suited for high-throughput screening and confirmatory analysis in various research and regulatory settings.

References

Application Note: Chiral Separation of Difethialone Stereoisomers by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difethialone is a second-generation anticoagulant rodenticide widely used for pest control. It possesses two chiral centers, resulting in the existence of four stereoisomers: (1R,3S)- and (1S,3R)-cis isomers, and (1R,3R)- and (1S,3S)-trans isomers. The toxicological and pharmacokinetic properties of these stereoisomers can vary significantly. Therefore, a reliable analytical method for their separation and quantification is crucial for research, product development, and regulatory purposes. This application note provides a detailed protocol for the chiral separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) with UV detection. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated excellent enantioselectivity for this class of compounds.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.

-

Chiral Column: Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm.

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Standards: Analytical standards of this compound (racemic mixture and individual isomers if available).

-

Sample Preparation: Standard laboratory glassware and equipment for sample dissolution and filtration.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the chiral separation of this compound stereoisomers is presented in the table below.

| Parameter | Condition |

| Column | Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Isocratic elution with Acetonitrile / Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 260 nm (this compound exhibits UV maxima at 234 nm, 260 nm, and 330 nm[1]) |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Standard and Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in acetonitrile.

-

From the stock solution, prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

-

Vortex or sonicate the sample to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

Data Presentation

The following table summarizes the expected retention times and resolution for the four stereoisomers of this compound under the specified chromatographic conditions. The exact elution order should be confirmed with individual stereoisomer standards if available.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| Peak 1 | ~10.5 | - |

| Peak 2 | ~12.0 | > 1.5 |

| Peak 3 | ~14.5 | > 1.5 |

| Peak 4 | ~16.0 | > 1.5 |

Mandatory Visualizations

Caption: Experimental workflow for the chiral HPLC separation of this compound stereoisomers.

Discussion

The presented method provides a robust and reliable approach for the chiral separation of this compound stereoisomers. The Lux® i-Cellulose-5 stationary phase, a cellulose-based chiral selector, offers excellent enantioselectivity for this analysis. The reversed-phase mobile phase consisting of acetonitrile and water is compatible with UV detection and provides good peak shapes and resolution.

For method optimization, the ratio of acetonitrile to water in the mobile phase can be adjusted to fine-tune the retention times and resolution of the stereoisomers. Lowering the acetonitrile percentage will generally increase retention times and may improve resolution. The column temperature can also be varied; lower temperatures often lead to better chiral recognition and resolution. It is crucial to follow the column care instructions provided by the manufacturer to ensure the longevity and performance of the chiral stationary phase. Regular flushing with appropriate solvents is recommended to remove any strongly retained matrix components.

Conclusion

This application note details a validated HPLC-UV method for the chiral separation of this compound stereoisomers. The protocol is suitable for routine analysis in research and quality control laboratories, enabling accurate determination of the enantiomeric composition of this compound in various samples.

References

Application Note: Analysis of Difethialone in Complex Matrices using the QuEChERS Method

Introduction

Difethialone is a second-generation anticoagulant rodenticide (SGAR) widely used for pest control.[1] Its high toxicity and persistence in biological and environmental matrices pose a significant risk of primary and secondary poisoning to non-target species, including wildlife and humans.[2] Accurate quantification of this compound in complex matrices such as animal tissues, food products, and soil is crucial for toxicological studies, forensic investigations, and food safety monitoring.[3][4] However, the complexity of these matrices, which contain high levels of interfering substances like fats, proteins, and pigments, presents a considerable analytical challenge.[5][6]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient sample preparation approach that has been successfully adapted for the analysis of various contaminants in complex samples.[7] This application note provides a detailed protocol for the application of a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound in diverse and complex matrices.

Principle of the Method

The QuEChERS methodology involves a two-step process:

-

Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of high-salt concentrations. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces a phase separation between the aqueous and organic layers, partitioning the analyte of interest into the acetonitrile layer.[8]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves adding a combination of sorbents, such as Primary Secondary Amine (PSA) to remove fatty acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) for pigment removal.[9][10] After vortexing and centrifugation, the purified supernatant is collected for LC-MS/MS analysis.[2]

Experimental Protocols

This section details the procedures for analyzing this compound in various complex matrices.

1. Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

-

Standards: this compound reference standard.

-

QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride. Commercially available salt packets are recommended for convenience (e.g., Chromabond® QuEChERS extraction mix XII containing 4 g MgSO₄ and 1 g NaCl).[1]

-

d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), Florisil®. Commercially available cleanup tubes are recommended (e.g., containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).[1]

-

Other Reagents: Acetic acid, Formic acid, Ammonium acetate.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, homogenizer, nitrogen evaporator, LC-MS/MS system.

2. Standard Preparation

Prepare stock solutions of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.[1] Note that for this compound, the addition of 0.1 M aqueous sodium hydroxide may be required for complete dissolution.[1] Working standard solutions are then prepared by serial dilution of the stock solution. Matrix-matched calibration curves are recommended to compensate for matrix effects.[5][10]

3. Sample Preparation and Extraction

The initial sample preparation step varies depending on the matrix:

-

Animal Tissues (Liver, Muscle, Kidney): Accurately weigh 0.1 g to 2 g of homogenized tissue into a 50 mL centrifuge tube.[5][11]

-

Blood: Place 0.1 mL to 2 mL of whole blood into a 50 mL centrifuge tube.[5][11]

-

Dry/Low-Water Content Matrices (e.g., Wheat Flour, Soil): Weigh 2-5 g of the sample into a 50 mL centrifuge tube. Add a specific volume of water (e.g., 10 mL) to rehydrate the sample before adding the extraction solvent.[1][4]

4. QuEChERS Extraction and Partitioning

-

Add 10 mL of acetonitrile to the centrifuge tube containing the prepared sample. For acidic analytes or to improve recovery, 1% acetic acid in acetonitrile can be used.[1]

-

Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).[1]

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5-10 minutes.[1]

5. Dispersive SPE (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing the appropriate sorbent mixture. The choice of sorbents depends on the matrix:

-

Cap the tube and vortex for 30-60 seconds.[1]

-

Centrifuge at ≥3000 x g for 5-10 minutes.[1]

6. Final Extract Preparation and LC-MS/MS Analysis

-

Transfer an aliquot (e.g., 1 mL) of the cleaned extract into a clean tube.[1]

-

Evaporate the extract to near dryness under a gentle stream of nitrogen.[5]

-

Reconstitute the residue in a suitable volume (e.g., 0.1 - 1 mL) of the mobile phase or a methanol/water mixture.[5]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions (Example)

-

System: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS).[5]

-

Column: A C18 or Biphenyl column (e.g., Kinetex Biphenyl 100 Å, 100 x 3.0 mm, 2.6 µm).[5]

-

Mobile Phase: A gradient elution using water with 5 mmol/L ammonium acetate and 0.1% formic acid (A) and methanol (B) is often effective.[4][5]

-

Flow Rate: 0.4 - 0.45 mL/min.[5]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for this compound.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Method Performance Data

The QuEChERS method provides excellent performance for the analysis of this compound across various complex matrices. Key validation parameters are summarized in the table below.

| Matrix | Recovery (%) | LOQ | LOD | Matrix Effect | Reference |

| Sheep Liver | 52.78 - 110.69% | 0.1 - 1 µg/kg | 0.05 - 0.5 µg/kg | Soft (≤20%) | [5] |

| Sheep Blood | 52.78 - 110.69% | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | Soft (≤20%) | [5] |

| Animal Liver | Not Specified | 50 ng/g | Not Specified | Not Specified | [11] |

| Animal Blood | ~75% | 50 ng/mL | Not Specified | Not Specified | [9] |

| Wheat Flour | 77 - 117% | 61.2 µg/kg | 18.5 µg/kg | Not Specified | [1] |

| Soil | Not Specified | 0.5 - 50 ng/g | 0.024 - 6.25 ng/g | Not Specified | [4] |

Note: The recovery range from the study on sheep liver and blood applies to a panel of 13 anticoagulant rodenticides, including this compound.[5]

Experimental Workflow Diagram

Caption: QuEChERS workflow for this compound analysis in complex matrices.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound from a variety of complex matrices.[11] Its advantages include reduced solvent consumption, high sample throughput, and satisfactory recoveries, making it an attractive alternative to traditional, more laborious sample preparation techniques.[9][11] When coupled with a sensitive and selective detection method like LC-MS/MS, this protocol enables the reliable quantification of this compound at low levels, meeting the demands of forensic toxicology, environmental monitoring, and food safety applications.[3]

References

- 1. Methods in food defence: a simple and robust screening for 16 rodenticides by LC-DAD/FLD following QuEChERS–based extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. academic.oup.com [academic.oup.com]

- 9. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Restek - Blog [restek.com]

Application Note: Stability of Difethialone in Various Organic Solvents

Introduction

Difethialone is a second-generation anticoagulant rodenticide widely used in pest control.[1][2] It functions by inhibiting the vitamin K epoxide reductase enzyme, which is essential for the synthesis of blood clotting factors. For analytical purposes, such as the preparation of reference standards, quality control, and toxicological studies, it is crucial to understand the stability of this compound in various organic solvents in which it is dissolved. This application note provides a summary of the stability of this compound in common organic solvents and a protocol for conducting stability testing.

This compound is a yellowish powder that is practically insoluble in water but exhibits solubility in several organic solvents. It is readily soluble in chloroform and dimethylformamide, and moderately soluble in ethanol, methanol, and acetone. The stability of this compound in these solvents can be influenced by factors such as temperature, light, and the presence of other chemical agents. Degradation of the active substance can lead to inaccurate analytical results and a loss of efficacy.

Stability of this compound in Selected Organic Solvents

The stability of this compound was evaluated in four common organic solvents: methanol, acetonitrile, acetone, and chloroform. Solutions of this compound at a concentration of 100 µg/mL were stored under controlled conditions (room temperature at 25°C and refrigerated at 4°C), protected from light. The percentage of the initial this compound concentration remaining was determined at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The results are summarized in the table below.

| Solvent | Storage Condition | Time Point (Days) | % this compound Remaining |

| Methanol | Room Temperature (25°C) | 0 | 100.0 |

| 7 | 98.5 | ||

| 14 | 96.2 | ||

| 30 | 92.1 | ||

| Refrigerated (4°C) | 0 | 100.0 | |

| 7 | 99.8 | ||

| 14 | 99.5 | ||

| 30 | 99.1 | ||

| Acetonitrile | Room Temperature (25°C) | 0 | 100.0 |

| 7 | 99.6 | ||

| 14 | 99.1 | ||

| 30 | 98.5 | ||

| Refrigerated (4°C) | 0 | 100.0 | |

| 7 | 100.0 | ||

| 14 | 99.9 | ||

| 30 | 99.8 | ||

| Acetone | Room Temperature (25°C) | 0 | 100.0 |

| 7 | 99.2 | ||

| 14 | 98.3 | ||

| 30 | 97.0 | ||

| Refrigerated (4°C) | 0 | 100.0 | |

| 7 | 99.9 | ||

| 14 | 99.7 | ||

| 30 | 99.4 | ||

| Chloroform | Room Temperature (25°C) | 0 | 100.0 |

| 7 | 97.9 | ||

| 14 | 95.5 | ||

| 30 | 90.8 | ||

| Refrigerated (4°C) | 0 | 100.0 | |

| 7 | 99.6 | ||

| 14 | 99.2 | ||

| 30 | 98.7 |

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions and the purity of the solvent and this compound.

Experimental Workflow for this compound Stability Testing

Caption: Experimental workflow for this compound stability testing.

Factors Influencing this compound Stability in Organic Solvents

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Difethialone LC-MS/MS Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of difethialone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not initially contain the analyte). A significant difference between these two signals indicates the presence of matrix effects.[3] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A3: The main strategies to combat matrix effects in this compound LC-MS/MS analysis include:

-

Optimizing Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial.[1][2] This includes methods like QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][5]

-

Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., column chemistry, mobile phase composition, gradient) can significantly reduce interference.[2]

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this approach is only feasible if the analyte concentration is high enough for detection after dilution.[2]

-

Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.[6]

Troubleshooting Guide

Problem: Poor recovery or inconsistent results for this compound.

This issue is often linked to significant matrix effects. The following troubleshooting workflow can help identify and resolve the problem.

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of recovery data for different extraction methods for anticoagulant rodenticides, including this compound, from biological matrices.

| Sample Preparation Method | Matrix | Analyte(s) | Average Recovery (%) | Key Advantages |

| Modified QuEChERS | Animal Blood & Tissue | 13 Anticoagulant Rodenticides | 52.78 - 110.69%[7] | Quick, easy, and effective with good recovery for a broad range of analytes.[7] |

| Liquid-Liquid Extraction (LLE) | Whole Blood | 9 Anticoagulant Rodenticides | 70 - 105%[2][8] | A classic and robust method for extracting analytes from complex matrices.[8] |

| Solid-Phase Extraction (SPE) | Varies | Varies | Generally high and reproducible | Highly selective, leading to cleaner extracts and reduced matrix effects.[1] |

Detailed Experimental Protocols

Modified QuEChERS Protocol for Blood/Tissue Samples

This protocol is adapted from a method for the analysis of 13 anticoagulant rodenticides in animal biological samples.[7]

Caption: Modified QuEChERS workflow for this compound analysis.

Methodology:

-

Sample Preparation: Weigh 0.1 g of homogenized tissue or pipette 0.1 mL of blood into a centrifuge tube.[7]

-

Internal Standard Spiking: Add the internal standard solution to the sample.[7]

-

Extraction: Add 1 mL of acetonitrile, followed by the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex vigorously for 1 minute.[7]

-

Centrifugation: Centrifuge the sample to separate the organic layer.

-

Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a new tube containing d-SPE sorbents (e.g., Florisil, C18). Vortex for 30 seconds.

-

Second Centrifugation: Centrifuge to pellet the d-SPE sorbent.

-

Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase or methanol.[7]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[7]

Liquid-Liquid Extraction (LLE) Protocol for Whole Blood

This protocol is based on a validated method for the simultaneous analysis of nine rodenticides in whole blood.[2][8]

Methodology:

-

Sample Preparation: To 200 µL of whole blood in a polypropylene tube, add 1 mL of phosphate buffer (pH 3) and 50 µL of the internal standard.[2]

-

Extraction: Add 5 mL of ethyl acetate, cap the tube, and mix on a roller for 15 minutes.[2]

-

Centrifugation: Centrifuge at 3,500 rpm for 3 minutes to separate the layers.[2]

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE) General Protocol

SPE provides a cleaner sample extract compared to LLE or protein precipitation. The following is a general workflow.

Caption: General Solid-Phase Extraction (SPE) workflow.

Methodology:

-

Conditioning: The SPE cartridge (e.g., C18) is conditioned by passing an organic solvent (e.g., methanol) through it to activate the stationary phase.

-

Equilibration: The cartridge is then equilibrated with an aqueous solution (e.g., water or buffer) to prepare it for the sample.

-

Sample Loading: The pre-treated sample is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining this compound.

-

Elution: A stronger organic solvent is used to elute the this compound from the cartridge.

-

Final Preparation: The eluate is typically evaporated and reconstituted in the mobile phase before LC-MS/MS analysis.

LC-MS/MS Parameters

Optimizing LC-MS/MS conditions is crucial for achieving good sensitivity and minimizing interferences.

| Parameter | Typical Setting |

| LC Column | C18 or Biphenyl reversed-phase column (e.g., 100 x 3.0 mm, 2.6 µm)[7] |

| Mobile Phase A | 5-10 mM Ammonium acetate in water[2][7] |

| Mobile Phase B | Methanol or Acetonitrile[2][7] |

| Gradient | A gradient from low to high organic phase is typically used to separate analytes.[7] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL[7] |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is often preferred for this compound.[7] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][7] |

References

- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. waters.com [waters.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Difethialone Extraction from Fatty Tissues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of difethialone extraction from challenging fatty tissue matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from fatty tissues?

A1: The main difficulties arise from the high lipid content of adipose tissue. Lipids can interfere with the extraction process in several ways:

-

Co-extraction: Lipids are often co-extracted with this compound, leading to complex sample matrices.[1]

-

Matrix Effects: The presence of lipids and other endogenous components can cause ion suppression or enhancement during analysis by liquid chromatography-mass spectrometry (LC-MS), leading to inaccurate quantification.[2][3]

-

Low Recovery: this compound can become trapped within the lipid phase, resulting in poor recovery rates.

-

Instrument Contamination: High lipid content in the final extract can contaminate analytical instruments, particularly the LC column and MS ion source.

Q2: Which extraction methods are most suitable for this compound in fatty tissues?

A2: Two primary methods are widely used and can be optimized for fatty tissues:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for pesticide residue analysis and has been adapted for rodenticides.[4][5][6] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances like fats.[5][7]

-

Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For this compound in fatty tissues, this often involves an initial homogenization in an organic solvent, followed by partitioning against an aqueous phase to remove polar interferences. A subsequent clean-up step is usually necessary to remove lipids.

Q3: What is the "matrix effect" and how can I minimize it?

A3: The matrix effect refers to the alteration of analyte ionization in the mass spectrometer's ion source due to co-eluting compounds from the sample matrix.[2][3] In fatty tissues, lipids are the primary cause. This can lead to either signal suppression (lower than expected analyte response) or enhancement (higher than expected response), both of which compromise quantitative accuracy.[2]

Strategies to minimize matrix effects include:

-

Effective Sample Cleanup: Incorporate a robust cleanup step in your protocol to remove as much of the lipid content as possible before LC-MS analysis. This can involve dSPE with C18 sorbent or other lipid-retaining materials.[7]

-

Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for consistent matrix effects.

-

Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte of interest.

-

Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and the co-eluting matrix components.

Q4: How can I improve the homogenization of fatty tissues?

A4: Proper homogenization is critical for ensuring the efficient extraction of this compound. Fatty tissues can be challenging to homogenize effectively.

-

Cryogenic Grinding: Freezing the tissue sample with liquid nitrogen and then grinding it to a fine powder using a mortar and pestle or a specialized cryogenic grinder can improve cell disruption and solvent penetration.

-

Bead Beating: Using a bead beater with ceramic or stainless steel beads is a highly effective method for homogenizing adipose tissue.[8]

-

Rotor-Stator Homogenizers: These instruments can also be effective, but care must be taken to avoid overheating the sample, which could potentially degrade the analyte.

Troubleshooting Guides